1,3-Dimethoxy-2-naphthoic acid
Overview
Description
“1,3-Dimethoxy-2-naphthoic acid” would be a derivative of naphthoic acid, which is a type of aromatic organic compound. The “1,3-Dimethoxy” indicates that there are two methoxy groups (-OCH3) attached to the 1st and 3rd positions of the naphthoic acid structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of methoxy groups into a 2-naphthoic acid backbone. This could potentially be achieved through a methylation reaction using a strong methylating agent .Molecular Structure Analysis
The molecular structure of “1,3-Dimethoxy-2-naphthoic acid” would consist of a naphthalene ring (which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings) with a carboxylic acid group (-COOH) at the 2nd position and methoxy groups (-OCH3) at the 1st and 3rd positions .Chemical Reactions Analysis
As an aromatic carboxylic acid, “1,3-Dimethoxy-2-naphthoic acid” would be expected to undergo reactions typical of these functional groups. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and reduction reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethoxy-2-naphthoic acid” would be influenced by its molecular structure. As an aromatic carboxylic acid, it would likely be a crystalline solid at room temperature. The presence of the polar carboxylic acid group would likely make it somewhat soluble in water, while the nonpolar aromatic ring and methoxy groups would make it more soluble in nonpolar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethoxynaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-10-7-8-5-3-4-6-9(8)12(17-2)11(10)13(14)15/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVIZNRCTMYKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-2-naphthoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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